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Compound of Interest

Compound Name: 4-Octen-3-one

Cat. No.: B12715461

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the a,[3-
unsaturated ketone, (E)-4-Octen-3-one. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable
resource for the structural elucidation and characterization of this compound. The information is
presented with clarity and detail to support research and development in the chemical and
pharmaceutical sciences.

Spectroscopic Data Summary

The spectroscopic data for (E)-4-Octen-3-one is summarized in the following tables, providing
a clear and concise reference for its structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR)

While a complete experimental *H NMR spectrum with detailed coupling constants is not
readily available in public databases, the expected chemical shifts can be predicted based on
the structure of (E)-4-Octen-3-one. Protons adjacent to the carbonyl group and those on the
carbon-carbon double bond are of particular interest.
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Predicted Chemical Shift

Proton Multiplicity
(3) ppm
H-2 25-27 Quartet
H-1 1.0-1.2 Triplet
H-4 6.0-6.2 Doublet of Triplets
H-5 6.7-6.9 Doublet of Triplets
H-6 21-23 Multiplet
H-7 14-16 Multiplet
H-8 09-1.0 Triplet

13C NMR (Carbon-13 NMR)

The 3C NMR spectrum provides a detailed look at the carbon framework of the molecule. The
chemical shifts are indicative of the electronic environment of each carbon atom. The data
presented below is referenced from a peer-reviewed publication and was recorded in
deuterated chloroform (CDClIs).

Carbon Atom Chemical Shift (8) ppm
C-1 8.2

C-2 34.5

C-3 (C=0) 201.0

C-4 132.0

C-5 145.5

C-6 26.5

C-7 22.5

C-8 13.9
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Infrared (IR) Spectroscopy

The IR spectrum of (E)-4-Octen-3-one exhibits characteristic absorption bands that correspond
to the vibrational frequencies of its functional groups. The most prominent feature is the strong
absorption from the carbonyl group, which is conjugated with the carbon-carbon double bond.

Wavenumber (cm~12) Assignment

~2965 C-H (sp?3) stretch

~1695 C=0 (a,B-unsaturated ketone) stretch
~1635 C=C stretch

~975 C-H bend (trans-alkene)

Mass Spectrometry (MS)

The electron ionization mass spectrum of (E)-4-Octen-3-one provides information about its
molecular weight and fragmentation pattern, which is crucial for confirming its structure. The
molecular ion peak and several key fragment ions are summarized below.

miz Relative Intensity (%) Possible Fragment
126 15 [M]* (Molecular lon)

97 100 [M - C2Hs]*

69 85 [M - CaH7O]* or [CsHs]*
55 50 [CaH7]*

41 70 [CsHs]*

29 60 [C2Hs]*

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the
spectroscopic data presented above. These protocols are intended as a guide and may require
optimization based on the specific instrumentation and sample characteristics.
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NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 5-10 mg of purified (E)-4-Octen-3-one in 0.5-0.7 mL of deuterated
chloroform (CDCIs).

e Add a small amount of tetramethylsilane (TMS) as an internal reference (0O ppm).
» Transfer the solution to a 5 mm NMR tube.
IH NMR Acquisition:
o Spectrometer: 300 MHz or higher field NMR spectrometer.
e Pulse Program: Standard single-pulse sequence.
e Acquisition Parameters:
o Spectral Width: 0-12 ppm
o Number of Scans: 16-32
o Relaxation Delay: 1-2 seconds
13C NMR Acquisition:
e Spectrometer: 75 MHz or higher field NMR spectrometer.
e Pulse Program: Standard proton-decoupled pulse sequence.
e Acquisition Parameters:
o Spectral Width: 0-220 ppm
o Number of Scans: 1024 or more, depending on concentration

o Relaxation Delay: 2-5 seconds
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Infrared (IR) Spectroscopy

Sample Preparation:

e Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or
sodium chloride (NaCl) plates to form a thin film.

Data Acquisition:
e Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
e Acquisition Parameters:
o Scan Range: 4000-400 cm~?
o Resolution: 4 cm
o Number of Scans: 16-32
e Procedure:
o Acquire a background spectrum of the clean KBr/NaCl plates.
o Place the sample in the spectrometer.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum.

Mass Spectrometry (MS)

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
Electron lonization (EI) source.

Gas Chromatography (GC) Conditions:
e Column: A nonpolar capillary column (e.g., DB-1 or HP-5ms).

e Carrier Gas: Helium at a constant flow rate.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12715461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

e Injection: Split injection of a dilute solution of the sample in a volatile solvent (e.g.,

dichloromethane).
e Temperature Program:
o Initial Temperature: 50°C, hold for 2 minutes.
o Ramp: Increase to 250°C at a rate of 10°C/minute.
o Final Hold: Hold at 250°C for 5 minutes.
Mass Spectrometry (MS) Conditions:
¢ lonization Mode: Electron lonization (El) at 70 eV.
e Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

e Scan Range: m/z 35-350.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12715461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Sample Preparation
Spectroscopic Analysis Data Acquisition & Processing

Dissolution in Transfer to}
[ Deuterated Solvent] [ NMR Tube J—ENV/=) Spectrometer H.‘ 1H & 13C NMR Spectra
Prepare Thin Film @
on KBr Plate FTIR Spectrometer >
Dilution for
GC-MS g GC-MS System | Mass Spectrum

Structural Elucidation

IR Spectrum

Click to download full resolution via product page
Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

This guide provides a foundational understanding of the spectroscopic properties of (E)-4-
Octen-3-one. For further, more detailed analysis, it is recommended to consult the primary
literature and spectral databases.

 To cite this document: BenchChem. [Spectroscopic Analysis of (E)-4-Octen-3-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12715461#spectroscopic-data-of-4-octen-3-one-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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